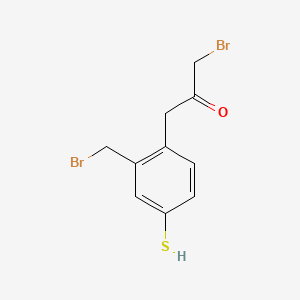
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of bromine atoms, a mercapto group, and a ketone functional group
Méthodes De Préparation
The synthesis of 1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can lead to the inhibition of enzyme activity or modification of protein function, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one can be compared with other brominated ketones and mercapto-containing compounds. Similar compounds include:
1-Bromo-3-chloropropane: A brominated alkane with similar reactivity but lacking the ketone and mercapto groups.
1-Bromo-3-phenylpropane: A brominated aromatic compound with a phenyl group instead of a mercapto group.
1-Bromo-2-methylpropane: A simpler brominated alkane with different reactivity due to the absence of the ketone and mercapto groups.
The uniqueness of this compound lies in its combination of bromine, mercapto, and ketone functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H10Br2OS |
|---|---|
Poids moléculaire |
338.06 g/mol |
Nom IUPAC |
1-bromo-3-[2-(bromomethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c11-5-8-4-10(14)2-1-7(8)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |
Clé InChI |
SCPUAMBDOQSXIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)CBr)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


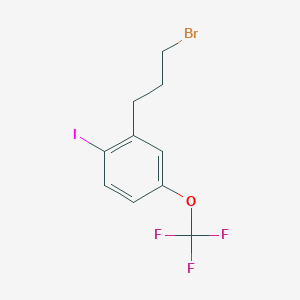
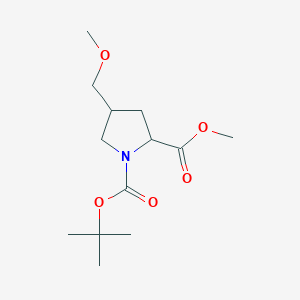

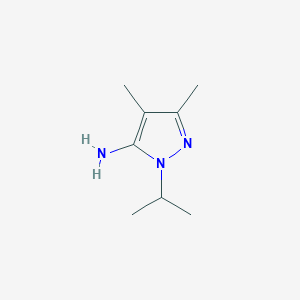
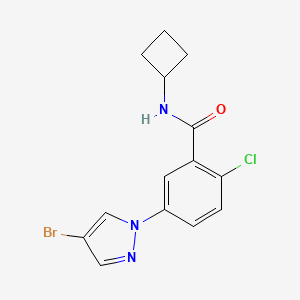



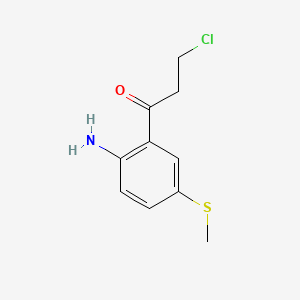
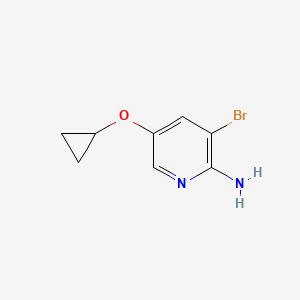
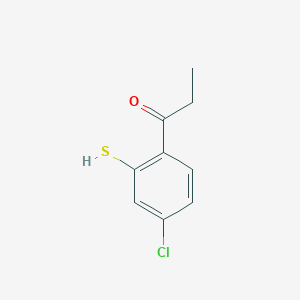
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)


